molecular formula C13H25N3O3 B3049938 Morpholine, 4,4',4''-methylidynetris- CAS No. 22630-09-7

Morpholine, 4,4',4''-methylidynetris-

Cat. No.: B3049938
CAS No.: 22630-09-7
M. Wt: 271.36 g/mol
InChI Key: IQCFCBJRMVBYOH-UHFFFAOYSA-N
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Description

Morpholine, 4,4’,4’'-methylidynetris- is an organic compound that belongs to the class of morpholines. Morpholines are characterized by a six-membered ring containing both nitrogen and oxygen atoms. This particular compound is notable for its unique structure, which includes three morpholine units connected by a central carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 4,4’,4’'-methylidynetris- typically involves the reaction of morpholine with formaldehyde under acidic or basic conditions. The reaction proceeds through a series of condensation steps, resulting in the formation of the trimeric structure. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of morpholine, 4,4’,4’'-methylidynetris- often involves continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4,4’,4’'-methylidynetris- undergoes various chemical reactions typical of secondary amines. These include:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it to amines with lower oxidation states.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and peracids are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4,4’,4’'-methylidynetris- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of polymers, surfactants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of morpholine, 4,4’,4’'-methylidynetris- involves its interaction with various molecular targets. The nitrogen atoms in the morpholine rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The compound’s unique structure allows it to interact with multiple targets simultaneously, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a single morpholine ring.

    Piperazine: Another six-membered ring compound with two nitrogen atoms.

    Piperidine: A six-membered ring with a single nitrogen atom.

Uniqueness

Morpholine, 4,4’,4’'-methylidynetris- is unique due to its trimeric structure, which imparts distinct chemical and physical properties. This structure allows for multiple interactions with molecular targets, making it more versatile compared to its simpler analogs.

Properties

IUPAC Name

4-(dimorpholin-4-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-7-17-8-2-14(1)13(15-3-9-18-10-4-15)16-5-11-19-12-6-16/h13H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCFCBJRMVBYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355922
Record name Morpholine, 4,4',4''-methylidynetris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22630-09-7
Record name Morpholine, 4,4',4''-methylidynetris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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